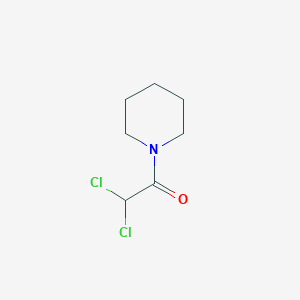
4-(Hydroxymethyl)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-3-methoxybenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methoxybenzaldehyde. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in 4-(Carboxymethyl)-3-methoxybenzaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(Hydroxymethyl)-3-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methoxybenzaldehyde
Reduction: 4-(Hydroxymethyl)-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Hydroxymethyl)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological environments.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzaldehyde: Lacks the methoxy group, making it less versatile in certain chemical reactions.
3-Methoxybenzaldehyde: Lacks the hydroxymethyl group, limiting its potential for further functionalization.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a hydroxymethyl group, giving it different chemical properties and applications.
Uniqueness
4-(Hydroxymethyl)-3-methoxybenzaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse functionalities.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
4-(hydroxymethyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-5,11H,6H2,1H3 |
InChIキー |
LRSSDMRGWXINIF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)







![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
